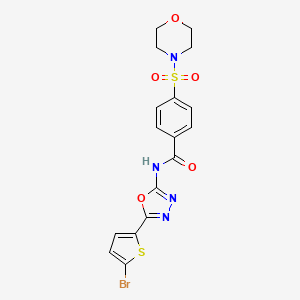

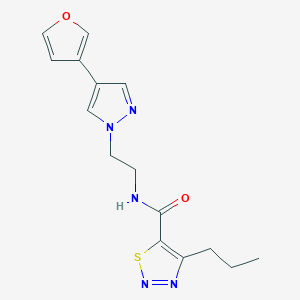

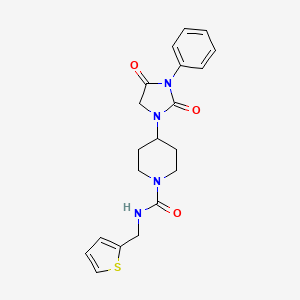

![molecular formula C16H13ClN4O B2997922 N-(吡啶-3-基甲基)苯并呋并[3,2-d]嘧啶-4-胺盐酸盐 CAS No. 1185090-29-2](/img/structure/B2997922.png)

N-(吡啶-3-基甲基)苯并呋并[3,2-d]嘧啶-4-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and concentrated HCl was added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .科学研究应用

腐蚀抑制

N-(吡啶-3-基甲基)苯并呋并[3,2-d]嘧啶-4-胺盐酸盐在结构上与嘧啶席夫碱相似,嘧啶席夫碱已被证明对酸性环境中的低碳钢具有有效的缓蚀作用。这些化合物显示出显着的缓蚀效率,这归因于它们在金属表面的吸附,形成了一层防止腐蚀剂的保护屏障。这表明相关化合物在工业环境中保护金属表面的潜在应用 (Ashassi-Sorkhabi、Shaabani 和 Seifzadeh,2005)。

新型化合物的合成

已经对 N-芳基嘧啶-2-胺衍生物(包括与 N-(吡啶-3-基甲基)苯并呋并[3,2-d]嘧啶-4-胺盐酸盐相关的衍生物)的合成进行了研究,以探索它们的潜在应用。这些衍生物在优化条件下合成,并评估了它们的生物活性,表明此类化合物在药物开发和化学其他领域具有广泛的潜力 (El-Deeb、Ryu 和 Lee,2008)。

药物化学

与 N-(吡啶-3-基甲基)苯并呋并[3,2-d]嘧啶-4-胺盐酸盐在结构上相关的化合物已被研究其在药物化学中的作用。例如,嘧啶-2-胺的衍生物已被评估为组蛋白脱乙酰酶抑制剂,表现出显着的抗肿瘤活性,并突出了它们在癌症治疗中的潜力 (Zhou 等,2008)。此外,探索此类化合物合成杂环化合物表明它们在创建具有多种生物活性的新型治疗剂中具有效用。

未来方向

The future directions for “N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride” and similar compounds could involve designing new derivatives with improved potency and acceptable pharmacokinetics for in vivo evaluation . Additionally, further investigations could be conducted on the most potent derivatives to understand their effects on cell cycle progression and apoptosis induction .

作用机制

Target of Action

The primary targets of N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride are protein kinases and EGFR tyrosine kinase . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . EGFR tyrosine kinase is a receptor that, when activated, can trigger a series of cellular processes leading to cell division .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death . It also acts as an EGFR tyrosine kinase inhibitor , blocking the signal transduction pathway and thus inhibiting the growth and proliferation of cancer cells .

Biochemical Pathways

The compound affects the cell signaling pathways regulated by protein kinases and EGFR tyrosine kinase . By inhibiting these enzymes, the compound disrupts the pathways that control cell growth, differentiation, migration, and metabolism . This disruption can lead to the death of cancer cells .

Result of Action

The compound shows superior cytotoxic activities against certain cancer cell lines . It inhibits the growth of these cells, leading to their death . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions mediated by certain substances , which could potentially affect its action and stability Furthermore, the compound’s action could also be influenced by the specific cellular and molecular environment within the body.

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O.ClH/c1-2-6-13-12(5-1)14-15(21-13)16(20-10-19-14)18-9-11-4-3-7-17-8-11;/h1-8,10H,9H2,(H,18,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHOHQKNLGJEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CN=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

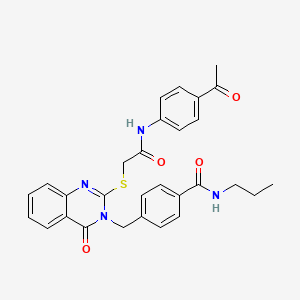

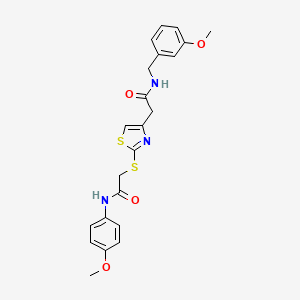

![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)

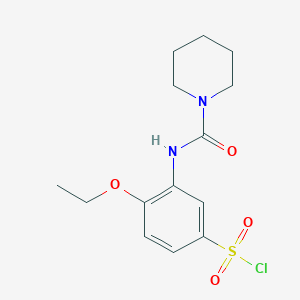

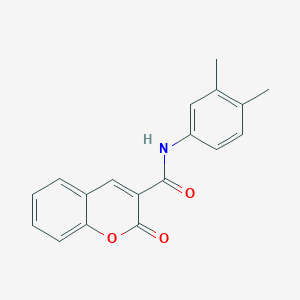

![Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997846.png)

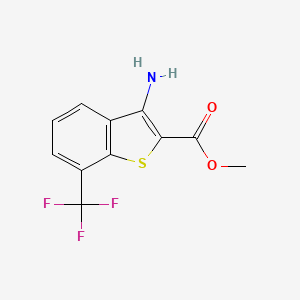

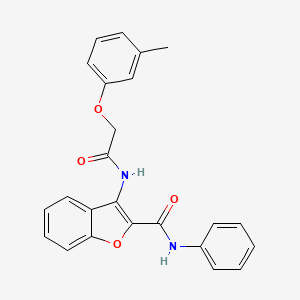

![7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2997853.png)

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)

![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2997858.png)